molecular formula C42H61N5O11 B11930921 4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium

4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium

Cat. No.: B11930921
M. Wt: 812.0 g/mol
InChI Key: CWJXTOIDFOBOKQ-YCSHSMMXSA-N
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Description

The compound “4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[221]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Typical synthetic routes may include:

  • Formation of the indole ring structure.
  • Introduction of the bicyclo[2.2.1]heptanyl group.
  • Coupling of the indole and bicyclo[2.2.1]heptanyl intermediates.
  • Final assembly of the complete molecule through peptide bond formation and esterification.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This may involve:

  • Use of high-throughput synthesis techniques.
  • Implementation of green chemistry principles.
  • Scale-up of laboratory procedures to industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent.

    Industry: As a catalyst or intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of the compound would involve its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with cell surface or intracellular receptors.

    Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Signal transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other indole derivatives or bicyclo[2.2.1]heptanyl-containing molecules. Examples include:

    Indole-3-acetic acid: A plant hormone.

    Bicyclo[2.2.1]heptane derivatives: Used in various chemical applications.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C42H61N5O11

Molecular Weight

812.0 g/mol

IUPAC Name

4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium

InChI

InChI=1S/C35H44N4O6.C7H17NO5/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42);4-13H,2-3H2,1H3/t24?,27-,28+,34?,35+;4-,5+,6+,7+/m10/s1

InChI Key

CWJXTOIDFOBOKQ-YCSHSMMXSA-N

Isomeric SMILES

CC1(C2CCC1([C@H](C2)OC(=O)N[C@@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@H](C5=CC=CC=C5)NC(=O)CCC(=O)[O-])C)C.C[NH2+]C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)[O-])C)C.C[NH2+]CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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